3-Chloro-6-ethynylpyridazine

説明

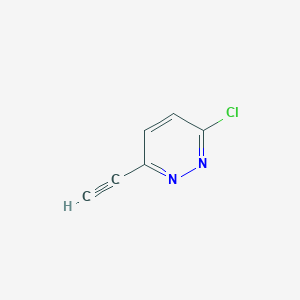

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQKIWUBKOPOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast array of pharmaceuticals.[1] Among these, the pyridazine core is recognized as a "privileged scaffold," frequently appearing in biologically active compounds.[2] this compound (CAS No. 160510-68-9) has emerged as a particularly valuable building block for researchers.[3] Its structure, featuring a pyridazine ring functionalized with two distinct and orthogonally reactive groups—a chloro atom and an ethynyl moiety—provides a powerful platform for constructing complex molecular architectures and diverse compound libraries.[2]

This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the first step in its effective application. This compound is a solid at room temperature with characteristics that make it suitable for a range of synthetic transformations.

Core Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 160510-68-9 | [3][4] |

| Molecular Formula | C₆H₃ClN₂ | [5] |

| Molecular Weight | 138.55 g/mol | [3] |

| Monoisotopic Mass | 137.99847 Da | [5] |

| SMILES | C#CC1=NN=C(C=C1)Cl | [5] |

| InChIKey | HSQKIWUBKOPOGK-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.1 | [5] |

| Appearance | Solid (form may vary) | N/A |

Predicted Spectroscopic Data

While experimental spectra are definitive, predicted data provides a valuable baseline for characterization.

-

Mass Spectrometry: The predicted collision cross-section (CCS) values for various adducts can aid in identification via ion mobility-mass spectrometry. For instance, the [M+H]⁺ adduct is predicted at an m/z of 139.00575 with a CCS of 120.7 Ų.[5]

-

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the acetylenic proton (a singlet, likely in the δ 3.0-3.5 ppm range) and the two aromatic protons on the pyridazine ring (two doublets, likely in the δ 7.5-8.5 ppm range).

-

¹³C NMR Spectroscopy: Key signals would include the two acetylenic carbons (δ ~70-90 ppm) and the four distinct aromatic carbons of the pyridazine ring, including the two carbons bearing the chloro and ethynyl substituents.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C triple bond stretch (~2100-2200 cm⁻¹), C=N and C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound lies in its strategic preparation and the differential reactivity of its functional groups, which allows for sequential and controlled molecular elaboration.

Recommended Synthesis: Regioselective Sonogashira Coupling

The most reliable and regioselective synthesis of this compound involves a Sonogashira coupling reaction.[6][7] The key to this strategy is the use of a precursor with halogens of differing reactivity. 3-Chloro-6-iodopyridazine is the ideal starting material. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend I > Br > Cl. This pronounced difference ensures that the Sonogashira coupling occurs exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Vessel Preparation: To a dry Schlenk flask, add 3-chloro-6-iodopyridazine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02–0.05 eq.), and copper(I) iodide (CuI) (0.04–0.10 eq.).[2]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Reagents Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the crude product is dissolved in a solvent like THF or methanol and treated with a desilylating agent (e.g., TBAF or K₂CO₃) to yield the terminal alkyne.

-

Final Purification: Purify the final product by column chromatography on silica gel to afford pure this compound.[2]

Chemical Reactivity: An Orthogonal Functional Handle

The true power of this compound lies in the distinct reactivity of its two functional groups. This "orthogonal" reactivity allows for the stepwise and selective modification of the molecule, making it a cornerstone for building molecular complexity.

Caption: Reactivity map of this compound.

-

Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group, most notably for its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the facile conjugation of the pyridazine core to other molecules (peptides, probes, polymers) to form stable 1,2,3-triazole linkages. The alkyne can also undergo further Sonogashira couplings to extend conjugation.

-

Reactions at the Chloro Group: The chlorine atom at the 3-position is a reliable leaving group for two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridazine ring facilitates SₙAr reactions. The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols/phenols, and thiols, to introduce diverse side chains. This reaction is typically performed using a base in a polar aprotic solvent.

-

Palladium-Catalyzed Cross-Coupling: While less reactive than iodide or bromide, the C-Cl bond can participate in cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds).[2] These reactions often require more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) than the initial Sonogashira coupling used in the synthesis, reinforcing the orthogonal nature of the molecule's reactivity.[2]

-

PART 3: Applications in Drug Discovery

The structural features of this compound make it an exemplary tool for medicinal chemists. The ability to perform sequential, high-yielding reactions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

-

Scaffold Decoration: Starting from this single building block, chemists can explore chemical space in three dimensions. For example, one could first perform a CuAAC reaction on the alkyne and then explore a variety of nucleophiles via SₙAr at the chloro position, or vice versa. This systematic approach is highly efficient for lead optimization.

-

Bio-conjugation and Probes: The "clickable" alkyne handle is ideal for linking the pyridazine scaffold to biomolecules or fluorescent tags to create chemical probes for target identification and validation studies.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment that can be elaborated or linked to other fragments to build more potent drug candidates.

-

Known Bioactivity of the Scaffold: The pyridazine core itself is present in numerous compounds with demonstrated biological activity, including anticancer agents.[8] For instance, chloropyridazine-based molecules have been investigated as inhibitors of enzymes like PARP-1.[8] The incorporation of chlorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9][10]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not publicly available, information can be inferred from related structures like 3-chloro-6-hydrazinopyridazine and other chloro-pyridines.[11][12][13]

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

-

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its synthesis is achieved through a reliable and regioselective Sonogashira coupling, and its true value is realized through the orthogonal reactivity of its chloro and ethynyl functional groups. This dual functionality provides a robust and flexible platform for medicinal chemists to efficiently synthesize novel, complex, and diverse molecules, accelerating the path from initial concept to potential therapeutic candidates.

References

-

Beijing Xinheng Huarui Technology Co., Ltd. This compound - CAS:160510-68-9. Available from: [Link]

-

PubChemLite. This compound (C6H3ClN2). Available from: [Link]

-

Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI. Available from: [Link]

-

Scott, E. D., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry. Available from: [Link]

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS:160510-68-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

3-Chloro-6-ethynylpyridazine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-ethynylpyridazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The inherent functionalities of this molecule—a reactive chloro-substituent and a versatile ethynyl group on a pyridazine core—make it a valuable precursor for creating complex molecular architectures with potential therapeutic applications.[1][2][3]

Strategic Importance in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The incorporation of a chlorine atom and an ethynyl group onto this core further enhances its utility.[1][4] The chlorine atom serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various pharmacophoric elements. The ethynyl group is a key functional group for "click chemistry" reactions, further cross-coupling reactions like the Sonogashira coupling, or for acting as a structural component in conjugated systems.[5][6][7] Consequently, this compound is a strategic intermediate for building libraries of novel compounds for drug discovery programs.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing arylalkynes, such as this compound, is the Sonogashira cross-coupling reaction.[5][6][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][7]

Rationale and Mechanistic Insight

The choice of the Sonogashira coupling is predicated on its mild reaction conditions, high functional group tolerance, and generally high yields.[5][6][9] The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3,6-dichloropyridazine).

-

Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.[5][10]

-

Transmetalation : The copper acetylide transfers its acetylenic group to the palladium complex.

-

Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the desired product (this compound) and regenerate the active Pd(0) catalyst.[8]

The use of a base (typically an amine like triethylamine) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.[7]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and ensuring high purity of the final product.

Materials:

-

3,6-Dichloropyridazine

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with 3,6-dichloropyridazine (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv). The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.[11]

-

Solvent and Reagent Addition: Anhydrous THF and triethylamine (2.5 equiv) are added via syringe. The mixture is stirred until all solids dissolve. Trimethylsilylacetylene (1.1 equiv) is then added dropwise at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C if the reaction is sluggish) for 12-24 hours.

-

In-Process Control (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 3,6-dichloropyridazine. This ensures the reaction proceeds to completion before workup, preventing unnecessary purification challenges.

-

Workup and Deprotection: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in THF, and a solution of TBAF (1.2 equiv, 1M in THF) is added to cleave the trimethylsilyl protecting group. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[12]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, IR, and mass spectrometry provides unambiguous proof of structure.[13]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, based on known data for similar pyridazine structures.[14][15]

| Technique | Expected Observations |

| ¹H NMR | δ ~7.8-8.0 ppm (d, 1H, pyridazine proton), δ ~7.6-7.8 ppm (d, 1H, pyridazine proton), δ ~3.5 ppm (s, 1H, acetylenic proton). |

| ¹³C NMR | δ ~155-160 ppm (C-Cl), δ ~145-150 ppm (C-C≡CH), δ ~125-130 ppm (2x CH of pyridazine), δ ~80-85 ppm (alkynyl C), δ ~75-80 ppm (alkynyl CH). |

| FT-IR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch, weak), ~1600-1400 (C=C and C=N ring stretches), ~800-700 (C-Cl stretch). |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 138. Isotope peak (M⁺+2) at m/z 140 with ~33% the intensity of M⁺, characteristic of one chlorine atom. |

Rationale for Spectroscopic Signatures

-

¹H NMR: The two protons on the pyridazine ring are in different chemical environments and will appear as doublets due to coupling with each other. The acetylenic proton is a sharp singlet in a characteristic upfield region.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbon attached to the electronegative chlorine atom will be the most downfield among the ring carbons. The two sp-hybridized carbons of the alkyne will appear in the characteristic range of 70-90 ppm.

-

FT-IR: The key diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ for the terminal alkyne C-H bond and the weaker C≡C triple bond stretch around 2100 cm⁻¹.[16] The C-Cl stretch is typically found in the fingerprint region.

-

Mass Spectrometry: The presence and ratio of the M⁺ and M⁺+2 peaks are definitive proof of the presence of a single chlorine atom in the molecule, providing a powerful validation of the compound's elemental composition.[17]

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of this compound via a Sonogashira cross-coupling reaction. The detailed protocol, including mechanistic insights and self-validating checkpoints, provides researchers with a practical framework for obtaining this valuable building block. The comprehensive characterization data serves as a benchmark for verifying the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent applications in the discovery and development of novel therapeutic agents.

References

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

This compound (C6H3ClN2). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 12, 2026, from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 12, 2026, from [Link]

-

3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Pyridazine, 3-chloro-6-methoxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (2011, January 27). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved January 12, 2026, from [Link]

- Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents.

-

Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-ethynylpyridazine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive ethynyl group and a halogenated pyridazine core, make it a versatile synthon for the construction of complex molecular architectures. The pyridazine moiety is a well-established pharmacophore found in numerous biologically active compounds, and the terminal alkyne functionality provides a handle for a variety of chemical transformations, most notably click chemistry and Sonogashira coupling reactions. This guide provides a comprehensive overview of this compound, including its identifiers, physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics, particularly kinase inhibitors.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 160510-68-9[1] |

| Molecular Formula | C₆H₃ClN₂[2] |

| Molecular Weight | 138.55 g/mol |

| InChI | InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H[2] |

| InChIKey | HSQKIWUBKOPOGK-UHFFFAOYSA-N |

| SMILES | C#CC1=NN=C(C=C1)Cl[2] |

| Predicted XLogP3-AA | 1.1 |

| Appearance | Off-white to light yellow solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

A plausible and widely applicable synthetic route starts from the readily available 3,6-dichloropyridazine. The key steps involve a selective Sonogashira coupling with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection of the silyl group.

Sources

An In-depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-chloro-6-ethynylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic methodology based on the Sonogashira coupling, and explores its applications as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have made it a cornerstone in the design of numerous biologically active molecules. The introduction of a chloro- and an ethynyl- group at the 3- and 6-positions, respectively, endows this compound with two reactive handles, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide will delve into the core characteristics of this compound and provide practical insights into its synthesis and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. This section details the key physicochemical characteristics of this compound.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₃ClN₂ | [1][2] |

| Molecular Weight | 138.55 g/mol | [2] |

| Monoisotopic Mass | 137.99847 Da | [1] |

| CAS Number | 160510-68-9 | [2] |

| Predicted XlogP | 1.1 | [1] |

Structural Representation

The structure of this compound, featuring a pyridazine ring substituted with a chlorine atom and an ethynyl group, is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Sonogashira Coupling and Deprotection

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine

-

Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add 3,6-dichloropyridazine (1.0 eq.), copper(I) iodide (0.05 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of anhydrous tetrahydrofuran (THF) and an amine base like triethylamine or diisopropylethylamine (DIPEA).

-

Addition of Alkyne: Slowly add (trimethylsilyl)acetylene (1.2 eq.) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine from the previous step in a suitable solvent such as methanol or THF.

-

Deprotection Reagent: Add a deprotection agent. For a mild and effective deprotection, potassium carbonate (2.0 eq.) in methanol is commonly used. Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be employed.

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the pyridazine ring protons, and a singlet in the alkyne region for the ethynyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ethynyl carbons will be characteristic.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C-H stretching vibration at approximately 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of the chloro and ethynyl groups makes this compound a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.

Role as a Key Building Block

The terminal alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Application in Kinase Inhibitor Synthesis

The pyridazine core is a common feature in many kinase inhibitors. [3]The structural rigidity and specific electronic properties of the pyridazine ring allow for precise orientation of substituents to interact with the ATP-binding pocket of kinases. This compound can serve as a starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases. [3][4]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Avoid inhalation of dust or vapors and contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [5] While a specific safety data sheet (SDS) for this compound is not readily available, the safety profiles of related chlorinated and pyridazine-containing compounds suggest that it should be handled with care.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via Sonogashira coupling and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of novel and complex molecules. The insights provided in this technical guide are intended to facilitate the use of this compound in the development of the next generation of targeted therapeutics and advanced materials.

References

-

PubChemLite. This compound (C6H3ClN2). Available from: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:160510-68-9. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available from: [Link]

-

Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3192. Available from: [Link]

-

Chen, P., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(3), 1593-1602. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:160510-68-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | ID: xp68kw05q | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility and Stability of 3-Chloro-6-ethynylpyridazine: A Framework for Preclinical Evaluation

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-chloro-6-ethynylpyridazine, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Significance of this compound

This compound is a substituted pyridazine derivative featuring a reactive ethynyl group and a chloro substituent. The pyridazine core is a common motif in medicinal chemistry, and the ethynyl group offers a versatile handle for further synthetic modifications, such as click chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline. These parameters directly influence formulation strategies, bioavailability, and shelf-life, ultimately impacting the viability of a compound for its intended application.

Physicochemical Properties: A Predictive Overview

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H3ClN2 | PubChem[1] |

| Molecular Weight | 138.56 g/mol | PubChem[1] |

| XlogP | 1.1 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The predicted XlogP of 1.1 suggests that this compound is likely to have moderate lipophilicity. The absence of hydrogen bond donors and the presence of two acceptors will influence its solubility in protic and aprotic solvents. The pyridazine core itself is known to be soluble in water and many organic solvents, but the chloro and ethynyl substituents will modify its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile.[2]

A Framework for Solubility Determination

A standardized and meticulously documented experimental protocol is essential for obtaining reliable and comparable solubility data. The following section outlines a robust methodology for determining the thermodynamic solubility of this compound.

Causality Behind Experimental Choices

The selection of solvents should be guided by the intended application. For pharmaceutical development, a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO) should be investigated. The choice of an equilibrium-based method, such as the shake-flask method, is crucial for determining thermodynamic solubility, which represents the true saturation point of the compound in a given solvent.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient duration to reach equilibrium. A preliminary time-to-equilibrium study should be conducted, but 24 to 48 hours is often adequate.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis and Quantification:

-

Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| pH 1.2 Buffer | 25 | ||

| pH 4.5 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| Water | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| DMSO | 25 |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

A Comprehensive Approach to Stability Evaluation

Stability testing is a critical component of drug development and is guided by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7] The goal is to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]

Rationale for Stability Study Design

The stability testing protocol should be designed to identify potential degradation pathways and to establish a re-test period or shelf life.[5][8] This involves subjecting the compound to a variety of conditions, including long-term storage, accelerated conditions, and forced degradation studies.

Experimental Protocol: Stability Assessment

-

Long-Term and Accelerated Stability Studies:

-

Forced Degradation (Stress) Studies:

-

Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Development of a Stability-Indicating Method:

-

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated.[8] This method should be able to separate the parent compound from all potential degradation products and allow for their quantification. Mass spectrometry is invaluable for the identification of unknown degradants.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, educated predictions can be made based on the chemistry of related compounds. Pyridine and its derivatives can undergo degradation through various mechanisms, including oxidation and ring cleavage.[9][10][11] The chloro substituent may be susceptible to hydrolysis under certain pH and temperature conditions. The ethynyl group can potentially undergo hydration, oxidation, or polymerization.

Data Presentation

The results of the stability studies should be summarized in a table.

Table 3: Template for Stability Data of this compound

| Condition | Time Point | Purity (%) | Major Degradants (%) | Observations |

| 25°C/60% RH | 0 months | |||

| 3 months | ||||

| 6 months | ||||

| 40°C/75% RH | 0 months | |||

| 3 months | ||||

| 6 months | ||||

| 0.1 N HCl, 60°C | 24 hours | |||

| 0.1 N NaOH, 60°C | 24 hours | |||

| 3% H2O2, RT | 24 hours | |||

| Photostability | - |

Visualization of the Stability Testing Workflow

Caption: Workflow for Stability Assessment.

Conclusion

The successful development of this compound for any application hinges on a thorough understanding of its fundamental physicochemical properties. While specific solubility and stability data are not yet widely available, this guide provides a robust and scientifically sound framework for generating this critical information. By adhering to these detailed protocols and principles of experimental design, researchers can ensure the generation of high-quality, reliable data to support informed decision-making in their research and development endeavors.

References

- Stability Testing of Small Molecule Drugs: A Comprehensive Guide. (n.d.). Vertex AI Search.

- Thomas, G. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

- 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (n.d.). Benchchem.

- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.

- Skhirtladze, L., Bezvikonnyi, O., Keruckienė, R., Dvylys, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.

- Stability testing protocols. (n.d.). Slideshare.

- How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). QHub Insights.

- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (n.d.). Benchchem.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals.

- Stability sample testing. (n.d.).

- Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- This compound (C6H3ClN2). (n.d.). PubChemLite.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

- 1. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pharmatutor.org [pharmatutor.org]

- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 6. pharmtech.com [pharmtech.com]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. qualityhub.com [qualityhub.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Chloro-6-ethynylpyridazine: A Technical Guide

Introduction

3-Chloro-6-ethynylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique reactivity of its constituent functional groups: a halogenated pyridazine ring and a terminal alkyne. The pyridazine core is a common scaffold in pharmacologically active molecules, while the ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, which is crucial for its application in research and development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related pyridazine derivatives and fundamental spectroscopic principles to provide a robust predictive framework for researchers. The methodologies for data acquisition are also detailed, ensuring a self-validating approach to a rigorous analytical characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

Pyridazine Protons (H4, H5): The two protons on the pyridazine ring will appear as an AX or AB spin system, depending on the magnetic environment. Given the substitution pattern, they are expected to be doublets. Their chemical shifts will be in the aromatic region, likely between δ 7.5 and 9.0 ppm. Studies on similar pyridazine derivatives suggest these protons are significantly deshielded.[1]

-

Ethynyl Proton (≡C-H): The proton of the terminal alkyne will appear as a sharp singlet. Its chemical shift is typically in the range of δ 2.0-3.5 ppm.[2] This upfield shift, relative to aromatic protons, is due to the magnetic anisotropy of the triple bond.[2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.6 - 8.0 | Doublet | ~9.0 |

| H5 | 7.8 - 8.2 | Doublet | ~9.0 |

| ≡C-H | 3.0 - 3.5 | Singlet | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

-

Pyridazine Carbons (C3, C4, C5, C6): The chemical shifts of these carbons will be influenced by the electronegativity of the nitrogen and chlorine atoms. C3 and C6, being directly attached to heteroatoms, will be the most deshielded. Based on data for 3,6-disubstituted pyridazines, C3 (bearing the chlorine) and C6 (bearing the ethynyl group) are expected in the δ 140-160 ppm range.[3][4][5][6][7] C4 and C5 are expected to appear at higher field, likely between δ 120-140 ppm.[3][4][5][6][7]

-

Ethynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne group will resonate in the δ 70-90 ppm range. The carbon attached to the pyridazine ring will be slightly more deshielded than the terminal carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 150 - 155 |

| C4 | 125 - 130 |

| C5 | 130 - 135 |

| C6 | 145 - 150 |

| -C≡ | 80 - 85 |

| ≡C-H | 75 - 80 |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Workflow for IR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H | Stretching | ~3300 | Strong, Sharp |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C≡C | Stretching | 2100 - 2260 | Medium to Weak |

| C=N, C=C (ring) | Stretching | 1400 - 1600 | Medium to Strong |

| C-Cl | Stretching | 1000 - 1100 | Strong |

| ≡C-H | Bending | 610 - 700 | Strong, Broad |

The most diagnostic peaks will be the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch in the 2100-2260 cm⁻¹ region, which are characteristic of a terminal alkyne.[2][8][9][10][11] The presence of the pyridazine ring will be confirmed by the C=N and C=C stretching vibrations in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for more extensive fragmentation.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. The standard electron energy is 70 eV.

-

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₃ClN₂. The monoisotopic mass is approximately 138.00 Da.

-

Molecular Ion (M⁺˙): In EI-MS, a prominent molecular ion peak is expected at m/z 138. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 140 with about one-third the intensity of the M⁺˙ peak will be observed. This isotopic pattern is a definitive signature for a monochlorinated compound.

-

Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak will likely be the protonated molecule at m/z 139, with a corresponding [M+H+2]⁺ peak at m/z 141. Predicted m/z values for various adducts are available in public databases.[12]

-

Fragmentation: Pyridazine rings are known to undergo characteristic fragmentation patterns, often involving the loss of N₂ or HCN.[13][14][15] For this compound, likely fragmentation pathways under EI conditions include:

-

Loss of N₂ to give a fragment at m/z 110.

-

Loss of HCl to give a fragment at m/z 102.

-

Loss of the ethynyl radical (∙C₂H) to give a fragment at m/z 113.

-

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, grounded in the analysis of related compounds and fundamental principles. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, with characteristic shifts for the pyridazine and ethynyl protons and carbons. IR spectroscopy will confirm the presence of key functional groups, particularly the terminal alkyne. Mass spectrometry will determine the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a key identifier. By following the detailed experimental protocols and using the predicted data as a reference, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific endeavors.

References

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

-

Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Fariña, F., Martín, M. V., & Paredes, M. C. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Ewers, U., Günther, H., & Jaenicke, L. (1973). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 0, 1600-1604. [Link]

-

Lyčka, A., & Macháček, V. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Kovács, B., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 825-833. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 27-36. [Link]

-

Pflüger, J., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044313. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Lyčka, A., & Macháček, V. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkynes. [Link]

-

LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

-

Al-Azab, F. M., El-Tahir, K. E. H., & Al-Omar, M. A. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Barlin, G. B., & Fenn, M. D. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3(2H)-one and 6-Hydroxypyridazin-3(2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301. [Link]

-

PubChemLite. (n.d.). This compound (C6H3ClN2). [Link]

Sources

- 1. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR spectrum: Alkynes [quimicaorganica.org]

- 12. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

- 13. scilit.com [scilit.com]

- 14. connectsci.au [connectsci.au]

- 15. pubs.aip.org [pubs.aip.org]

The Strategic Application of 3-Chloro-6-ethynylpyridazine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is a perpetual endeavor. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity to interact with a diverse range of biological targets. The pyridazine core is one such scaffold, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3][4][5] This technical guide delves into the strategic utility of a particularly versatile pyridazine derivative: 3-Chloro-6-ethynylpyridazine .

This molecule is not merely another building block; it is a trifunctionalized synthon poised for intricate molecular engineering. The strategic arrangement of its three key functional groups—the pyridazine ring, a reactive chloro group, and a versatile terminal ethynyl group—provides medicinal chemists with a powerful toolkit for the synthesis of complex and biologically active compounds. This guide will illuminate the rationale behind its application, detailing its reactivity, and providing practical insights into its incorporation into drug discovery workflows, with a particular focus on the synthesis of kinase inhibitors.

The Chemical Personality of this compound: A Trifecta of Reactivity

The medicinal chemistry potential of this compound stems from the distinct and complementary reactivity of its three functional components. Understanding this "chemical personality" is paramount to leveraging its full potential.

-

The Pyridazine Core: As a 1,2-diazine, the pyridazine ring is an electron-deficient heteroaromatic system. The two adjacent nitrogen atoms act as hydrogen bond acceptors and can participate in crucial interactions with biological targets. The pyridazine nucleus is a common feature in a wide array of bioactive molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6]

-

The Chloro Substituent: The chlorine atom at the 3-position is a versatile handle for synthetic diversification. Its electron-withdrawing nature further enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, which are pivotal for modulating the pharmacological profile of a molecule.

-

The Ethynyl Group: The terminal alkyne at the 6-position is a linchpin for powerful carbon-carbon bond-forming reactions. Its linear geometry and high electron density make it an ideal partner for two of the most impactful reactions in modern medicinal chemistry: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8][9] This functionality allows for the extension of the molecular scaffold and the introduction of diverse aryl, heteroaryl, or complex side chains.

Diagram 1: Key Functional Groups and Reactivity of this compound

Caption: A diagram illustrating the key functional groups of this compound and their associated chemical reactivities.

Strategic Applications in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. The unique structural features of this compound make it an exemplary building block for the synthesis of these targeted therapeutics. The general strategy involves a stepwise functionalization of the chloro and ethynyl groups to construct a molecule that can effectively bind to the ATP-binding pocket of a target kinase.

The Sonogashira Coupling: Extending the Scaffold

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][10] In the context of this compound, this reaction is typically employed to introduce a substituted aryl or heteroaryl moiety at the 6-position. This newly introduced group can be designed to occupy the "back pocket" of the ATP-binding site of a kinase, often forming crucial hydrophobic interactions and contributing significantly to binding affinity and selectivity.

Diagram 2: Generalized Workflow for Kinase Inhibitor Synthesis via Sonogashira Coupling

Caption: A generalized workflow for the synthesis of potential kinase inhibitors using this compound, beginning with a Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

-

Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-3-chloropyridazine.

Click Chemistry: A Bioorthogonal Approach

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, offering a highly efficient and bioorthogonal method for forming a stable 1,2,3-triazole linkage.[9][11][12] This reaction is particularly valuable for late-stage functionalization and for linking the pyridazine core to other molecular fragments, including peptides, sugars, or other small molecules. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable moiety that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions within a protein's binding site.

Diagram 3: Generalized Workflow for Bioactive Conjugate Synthesis via Click Chemistry

Caption: A generalized workflow illustrating the use of this compound in click chemistry to generate triazole-linked compounds.

Experimental Protocol: General Procedure for CuAAC Click Reaction

-

Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and the azide-containing molecule (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a solution of copper(II) sulfate (e.g., 0.1 eq. of a 1 M aqueous solution) to a solution of a reducing agent, typically sodium ascorbate (e.g., 0.2 eq. of a 1 M aqueous solution).

-

Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Case Study: Synthesis of a c-MET Kinase Inhibitor Scaffold

The c-MET receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in various cancers.[1][2] Many potent c-MET inhibitors feature a substituted heteroaromatic core. The following hypothetical case study, based on established synthetic strategies for kinase inhibitors, illustrates the practical application of this compound in the synthesis of a c-MET inhibitor scaffold.

Table 1: Hypothetical IC₅₀ Values for a Synthesized c-MET Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) |

| Final Compound | c-MET | 15 |

| VEGFR2 | >1000 | |

| EGFR | >1000 |

Diagram 4: Hypothetical Synthetic Route to a c-MET Inhibitor Scaffold

Caption: A hypothetical synthetic route demonstrating the use of this compound to construct a c-MET inhibitor scaffold.

Conclusion and Future Perspectives

This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to rapidly and efficiently access novel chemical space. Its inherent trifunctionality, coupled with the robustness and versatility of modern cross-coupling and click chemistry reactions, makes it an invaluable tool in the drug discovery arsenal. The successful application of structurally related chloro-heterocyclic compounds in the development of approved kinase inhibitors for targets such as ALK and c-MET strongly supports the continued exploration of this compound for the discovery of next-generation therapeutics. As our understanding of the structural requirements for potent and selective kinase inhibition continues to evolve, the strategic deployment of such versatile building blocks will undoubtedly play a pivotal role in the future of targeted drug design.

References

-

c-Met kinase inhibitors: an update patent review (2014-2017). (URL: [Link])

-

An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (URL: [Link])

-

A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (URL: [Link])

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

-

Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. (URL: [Link])

- AU2012212142B2 - Methods of using ALK inhibitors - Google P

- US8217057B2 - Polymorphs of a c-MET/HGFR inhibitor - Google P

-

( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2017 / 0247352 A1 - Googleapis.com. (URL: [Link])

-

COMBINATION THERAPIES OF ALK INHIBITORS - Patent 3191126 - European Publication Server web service. (URL: [Link])

-